4-(4-Methylpiperazin-1-yl)aniline dihydrochloride
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Overview
Description
4-(4-Methylpiperazin-1-yl)aniline dihydrochloride is a chemical compound with the molecular formula C11H17N3.2ClH and a molecular weight of 264.2 g/mol . It is commonly used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes, influencing cellular processes .
Biochemical Pathways
Based on its structural similarity to other piperazine compounds, it may influence several biochemical pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride . .
Preparation Methods
The synthesis of 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride typically involves the reaction of 4-chloronitrobenzene with N-methylpiperazine in the presence of a base such as potassium carbonate . The reaction is carried out in a suitable solvent like N,N-dimethylformamide. The resulting product is then reduced to form 4-(4-Methylpiperazin-1-yl)aniline, which is subsequently converted to its dihydrochloride salt by treatment with hydrochloric acid .
Chemical Reactions Analysis
4-(4-Methylpiperazin-1-yl)aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-Methylpiperazin-1-yl)aniline dihydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:
Comparison with Similar Compounds
4-(4-Methylpiperazin-1-yl)aniline dihydrochloride is unique compared to other similar compounds due to its specific chemical structure and properties. Some similar compounds include:
4-(4-Methylpiperazin-1-yl)aniline: The base form of the compound without the dihydrochloride salt.
4-(4-Methylpiperazin-1-yl)methylbenzoic acid dihydrochloride: A related compound with a different functional group.
1-(4-Aminophenyl)-4-methylpiperazine: Another similar compound with slight structural variations.
These compounds share some common properties but differ in their specific applications and reactivity.
Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)aniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.2ClH/c1-13-6-8-14(9-7-13)11-4-2-10(12)3-5-11;;/h2-5H,6-9,12H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSBOPHQYYZQCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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